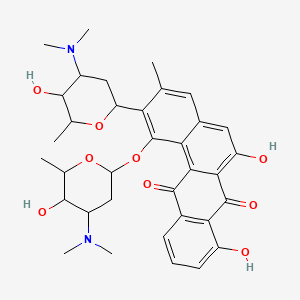
ISOAMYLASE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoamylase (EC 3.2.1.68, debranching enzyme, glycogen α-1,6-glucanohydrolase) is an enzyme with systematic name glycogen 6-α-D-glucanohydrolase . It catalyses the hydrolysis of (1→6)-α-D-glucosidic branch linkages in glycogen, amylopectin and their β-limit dextrins . It also readily hydrolyses amylopectin .
Synthesis Analysis
Isoamylase is produced by pure culture fermentation of Pseudomonas amyloderamosa strain MU 1174 . This production strain is a derivative of strain MI 414, which was developed by chemical mutagenesis from the wild-type strain SB-15 . The isoamylase gene from Pseudomonas amyloderamosa and Flavobacterium odoratum KU was cloned into Saccharomyces cerevisiae and in E. coli, respectively .Molecular Structure Analysis
The three-dimensional structure of isoamylase from Pseudomonas amyloderamosa, which hydrolyzes alpha-1,6-glucosidic linkages of amylopectin and glycogen, has been determined by X-ray structure analysis . The enzyme has 750 amino acid residues and a molecular mass of 80 kDa .Chemical Reactions Analysis
Isoamylase catalyzes the hydrolysis of 1,6-α-D-glucosidic branch linkages in glycogen, amylopectin, and their β-limit dextrins . The end products are maltotriose and malto oligosaccharides often with maltose and glucose .Physical And Chemical Properties Analysis
The purified enzymes showed the molecular weight 60-120 kDa and activity was shown only by the monomers . The isoamylases showed varied temperature and pH optima .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
9067-73-6 |
|---|---|
Product Name |
ISOAMYLASE |
Molecular Weight |
0 |
synonyms |
EC 3.2.1.68; ISOAMYLASE; GLYCOGEN 5 GLUCANOHYDROLASE; isoamylase F. pseudomonas amyloderamosa; isoamylase from pseudomonas*amyloderamosa; Amylase, iso-; ISOAMYLASE FROM PSEUDOMONAS AMYLODERAMOS; frompseudomonasamyloderamosa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)